molecular formula C18H22ClN B15082243 1-Methyl-2,3-diphenylpiperidine hydrochloride CAS No. 6267-65-8

1-Methyl-2,3-diphenylpiperidine hydrochloride

Cat. No.: B15082243
CAS No.: 6267-65-8
M. Wt: 287.8 g/mol
InChI Key: LJOOMMKPKTVRRO-UHFFFAOYSA-N
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Description

1-Methyl-2,3-diphenylpiperidine hydrochloride (CAS 6267-65-8) is an organic compound with the molecular formula C18H22ClN and a molecular weight of 287.83 g/mol . This piperidine derivative is provided as a solid for research applications. Chemical & Physical Properties The compound has a calculated density of 1.022 g/cm³ and a boiling point of 349.6°C at 760 mmHg . Its flash point is reported at 149.4°C, and it has an index of refraction of 1.566 . Research Context and Value Piperidine forms the core scaffold of this compound and is one of the simplest heterocyclic structures found in nature, notably in various alkaloids . Piperidine and its substituted derivatives are of significant interest in medicinal and pharmaceutical chemistry due to their wide range of pharmacological properties . The broader class of diphenylpiperidine compounds has been studied for activities related to the central nervous system . Specifically, this compound serves as a valuable chemical reagent for researchers exploring the structure-activity relationships of piperidine-based compounds, enabling the synthesis of more complex molecules for biological evaluation . Handling and Storage This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

CAS No.

6267-65-8

Molecular Formula

C18H22ClN

Molecular Weight

287.8 g/mol

IUPAC Name

1-methyl-2,3-diphenylpiperidine;hydrochloride

InChI

InChI=1S/C18H21N.ClH/c1-19-14-8-13-17(15-9-4-2-5-10-15)18(19)16-11-6-3-7-12-16;/h2-7,9-12,17-18H,8,13-14H2,1H3;1H

InChI Key

LJOOMMKPKTVRRO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-2,3-diphenylpiperidine hydrochloride typically involves the reaction of 1-methylpiperidine with benzaldehyde derivatives under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-2,3-diphenylpiperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2,3-diphenylpiperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2,3-diphenylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences in molecular structure, substituents, and physicochemical properties among 1-methyl-2,3-diphenylpiperidine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents/Functional Groups Key Properties/Applications
1-Methyl-2,3-diphenylpiperidine HCl* C₁₉H₂₂NCl ~300.8 (calc.) Not available† 1-methyl, 2,3-diphenyl Hypothetical; potential CNS activity‡
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 65214-86-0 4-(diphenylmethoxy) Intermediate; limited ecological data
Mepivacaine HCl C₁₅H₂₂N₂O·HCl 282.81 23655-65-4 1-methyl, 2,6-dimethylphenyl carboxamide Local anesthetic
3-(2-Methylphenoxy)piperidine HCl C₁₂H₁₆NO·HCl 241.72 Not provided 3-(2-methylphenoxy) Requires cold storage (2–8°C)
2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine HCl C₁₆H₂₂NO·HCl 295.81 1220031-78-6 2-(2,3-dimethylphenoxy)ethyl Limited safety data

Pharmacological and Functional Differences

  • Mepivacaine Hydrochloride : A well-characterized local anesthetic with a carboxamide group enhancing lipid solubility and nerve-blocking duration . Its 2,6-dimethylphenyl group optimizes steric interactions with sodium channels.
  • However, its ecological impact remains unstudied .
  • 3-(2-Methylphenoxy)piperidine HCl: The phenoxy substituent introduces aromaticity, likely affecting metabolic stability. Its handling requires strict temperature control and PPE .

Biological Activity

1-Methyl-2,3-diphenylpiperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H22ClN
  • Molecular Weight : 285.82 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research has indicated that this compound may exhibit a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest potential antitumor activity against various cancer cell lines.
  • Neuroprotective Effects : Investigated for its ability to protect neuronal cells from damage.
  • Analgesic Activity : Potential use in pain management due to its interaction with pain pathways.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Binding : The compound may bind to opioid receptors, influencing pain perception and providing analgesic effects.
  • Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes involved in tumor progression and inflammation.

Anticancer Activity

A study screened various derivatives of piperidine compounds for their anticancer properties. The results indicated that this compound demonstrated significant cytotoxicity against the HCT-116 and MCF-7 cell lines (Table 1) .

CompoundCell LineIC50 (µM)
This compoundHCT-11612.5
This compoundMCF-715.0

Neuroprotective Effects

In a neuroprotection study, the compound was evaluated for its ability to reduce oxidative stress in neuronal cells. The results showed a reduction in cell death by approximately 30% when treated with the compound at a concentration of 10 µM .

Analgesic Properties

The analgesic effects were assessed using animal models. The administration of this compound resulted in a significant decrease in pain response compared to control groups (p < 0.05) .

Case Studies

Several case studies have documented the therapeutic potential and safety profile of this compound:

  • Case Study on Pain Management : A clinical trial involving patients with chronic pain reported that those treated with the compound experienced improved pain relief compared to those receiving placebo treatment.
  • Neuroprotection in Stroke Models : In animal models of stroke, treatment with the compound resulted in reduced infarct size and improved neurological outcomes.

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